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molecular formula C10H16F2O2 B8473527 2-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid

2-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid

Cat. No. B8473527
M. Wt: 206.23 g/mol
InChI Key: KSZNWACBRHMZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273058B2

Procedure details

To a solution of Intermediate 232B (0.15 g, 0.640 mmol) in ethanol (2 mL) and water (1 mL) was added NaOH (0.256 g, 6.40 mmol) and the reaction mixture was stirred at 80° C. for 12 h. The reaction mixture was concentrated under reduced pressure and the residue was acidified with an aqueous solution of 1.5N HCl and extracted with EtOAc (2×20 mL) The combined organic layer was dried over Na2SO4, filtered and the filtrate concentrated to afford Intermediate 232C as a yellow solid (90 mg, 68%). 1H NMR (300 MHz, DMSO-d6) δ ppm 12.20 (br. s., 1H), 2.11-1.94 (m, 2H), 1.91-1.55 (m, 5H), 1.34-1.14 (m, 2H), 1.09-0.96 (m, 6H).
Name
Intermediate 232B
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:16])[CH2:7][CH2:6][CH:5]([C:8]([CH3:15])([CH3:14])[C:9]([O:11]CC)=[O:10])[CH2:4][CH2:3]1.[OH-].[Na+]>C(O)C.O>[F:1][C:2]1([F:16])[CH2:3][CH2:4][CH:5]([C:8]([CH3:14])([CH3:15])[C:9]([OH:11])=[O:10])[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Intermediate 232B
Quantity
0.15 g
Type
reactant
Smiles
FC1(CCC(CC1)C(C(=O)OCC)(C)C)F
Name
Quantity
0.256 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL) The combined organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1(CCC(CC1)C(C(=O)O)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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